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Compound of Interest

Compound Name: 4-Carbamoylnicotinic acid

CAS No.: 24202-75-3

Cat. No.: B372496

Get Quote

Document Control:

Subject: 4-Carbamoylnicotinic acid (Cinchomeronic acid 4-amide)

CAS: 24242-20-4 (Generic for isomers often mixed; specific isomer verification required)

Formula:

Molecular Weight: 166.13 g/mol

Executive Summary & Structural Context[1][2][3]
4-Carbamoylnicotinic acid is a critical pyridine intermediate, primarily utilized in the synthesis

of antitubercular agents and NAD+ biosynthesis modulators. Structurally, it consists of a

pyridine ring substituted with a carboxylic acid at position 3 and a carbamoyl (primary amide)

group at position 4.

The Analytical Challenge: The primary synthesis route involves the ammonolysis of

cinchomeronic anhydride. This reaction is regioselective but rarely regiospecific, often yielding
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a mixture of the target 4-carbamoylnicotinic acid and its isomer, 3-carbamoylisonicotinic acid.

Distinguishing these regioisomers is the core objective of this guide. Standard low-resolution

methods (like simple MS) cannot differentiate them. Definitive characterization requires a multi-

modal approach combining High-Resolution Mass Spectrometry (HRMS), FT-IR, and, most

critically, 2D-NMR (HMBC/NOESY).

Mass Spectrometry (MS) Data[4][5][6]
While Mass Spec cannot easily distinguish the regioisomers, it is the first line of defense for

purity and molecular weight confirmation.

Expected Ionization Patterns (ESI-MS)
Ion Mode Species m/z (Theoretical) Notes

Positive (ESI+) 167.04

Protonation typically

occurs at the pyridine

nitrogen.

Positive (ESI+) 189.03
Common adduct in

salt-rich buffers.

Negative (ESI-) 165.03
Deprotonation of the

carboxylic acid.

Fragmentation Logic (MS/MS)
In tandem mass spectrometry (MS/MS), the fragmentation pathway provides structural clues.

Loss of Ammonia (

): A characteristic neutral loss of 17 Da (m/z 167

150) indicates the presence of the primary amide.

Decarboxylation (

): Loss of 44 Da (m/z 167

123) confirms the free carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b372496/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-4-carbamoylnicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372496?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dehydration (

): Loss of 18 Da, often resulting from cyclization back to the anhydride or imide form in the
gas phase.

Infrared Spectroscopy (FT-IR)[7]
IR is a rapid "fingerprinting" tool to confirm the presence of both carbonyl species (Acid and

Amide).

Functional Group Assignment
Wavenumber (

)
Functional Group Mode Diagnostic Value

3400 - 3200
Primary Amide (

)
Stretching

Doublet

(Asymmetric/Symmetr

ic). Distinguishes from

secondary amides.

3100 - 2500
Carboxylic Acid (

)
Stretching

Very broad "hump,"

often overlapping C-H

stretches.

1730 - 1700
Acid Carbonyl (

)
Stretching

Higher frequency than

amide.

1690 - 1650
Amide I (

)
Stretching

Strong intensity.

Lower frequency due

to resonance.

1600 - 1580 Pyridine Ring Stretching

Characteristic

aromatic ring

breathing modes.

Nuclear Magnetic Resonance (NMR)[1][3][4][7][8][9]
NMR is the definitive method for structural elucidation. All data below assumes DMSO-d6 as

the solvent, as the zwitterionic nature of the molecule makes it sparingly soluble in
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.

H-NMR (400 MHz, DMSO-d6)
The proton spectrum will show three aromatic signals and broad exchangeable protons.

13.0 - 14.0 ppm (Broad s, 1H): Carboxylic acid

.

9.05 ppm (s, 1H, H-2): The most deshielded proton. It is

to the nitrogen and

to the electron-withdrawing carboxylic acid.

8.80 ppm (d,

, 1H, H-6):

to the nitrogen.

8.10 & 7.60 ppm (Broad s, 2H,

): Amide protons. These are non-equivalent due to restricted rotation (C-N bond character).

7.55 ppm (d,

, 1H, H-5): The most shielded aromatic proton (

to nitrogen).

Regioisomer Differentiation (The "Isomer Problem")
To distinguish 4-Carbamoylnicotinic acid (Target) from 3-Carbamoylisonicotinic acid (Isomer),

you must analyze the chemical environment of the singlet proton (H-2).

In Target (4-Carbamoyl): H-2 is adjacent to the Carboxylic Acid at C3. The acid is strongly

electron-withdrawing, shifting H-2 downfield (~9.05 ppm).

In Isomer (3-Carbamoyl): H-2 is adjacent to the Amide at C3. The amide is less electron-

withdrawing than the acid, typically resulting in a slightly more upfield shift (~8.8 - 8.9 ppm)

for H-2.
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Definitive Proof: HMBC Workflow
Heteronuclear Multiple Bond Correlation (HMBC) is required to prove the connectivity.

Target Correlation: The singlet proton H-2 will show a strong long-range coupling to the

Carboxylic Acid Carbonyl carbon (C3-COOH).

Isomer Correlation: The singlet proton H-2 will show a strong long-range coupling to the

Amide Carbonyl carbon (C3-CONH2).

Since Acid and Amide carbonyl carbons have distinct

shifts (Acid

165-167 ppm; Amide

168-170 ppm), this correlation is unambiguous.

Structural Logic Diagram (HMBC)

4-Carbamoylnicotinic Acid Structure

N (Pos 1) C2 C3

H2 (Singlet)

C4

COOH (Pos 3) C5

CONH2 (Pos 4)
C6

2J Coupling
3J Coupling

Critical Diagnostic
Coupling

Click to download full resolution via product page

Caption: HMBC connectivity diagram. The critical diagnostic is the correlation between H2 and

the Carbonyl carbon attached to C3. If C3 is the Acid, the structure is confirmed.

Experimental Protocols
NMR Sample Preparation
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Objective: Minimize exchange broadening of amide/acid protons.

Drying: Dry the solid sample in a vacuum desiccator over

for 4 hours to remove trace water (which causes peak broadening).

Solvent: Use high-quality DMSO-d6 (99.9% D).

Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

Transfer: Filter through a glass wool plug into the NMR tube to remove undissolved

particulates.

Mass Spectrometry (Direct Infusion)
Objective: Clean molecular ion detection without column interference.

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

Concentration: 10 ppm (10

g/mL).

Flow Rate: 10

L/min directly into the ESI source.

Parameters: Capillary voltage 3.5 kV; Cone voltage 30V (keep low to prevent in-source

fragmentation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. modgraph.co.uk [modgraph.co.uk]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
Carbamoylnicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372496/docs#technical-guide-spectroscopic-
characterization-of-4-carbamoylnicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372496?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

